Prothiofos-d5 chemical structure and physicochemical properties
Prothiofos-d5 chemical structure and physicochemical properties
An In-Depth Technical Guide to Prothiofos-d5: Chemical Structure, Physicochemical Properties, and Analytical Applications
Executive Summary
Prothiofos-d5 is the deuterated isotopologue of Prothiofos, an organophosphate insecticide.[1] Its primary application is as an internal standard for the quantitative analysis of Prothiofos residues in complex matrices such as food, agricultural products, and environmental samples.[1][2] The inclusion of a stable isotope-labeled standard like Prothiofos-d5 is fundamental to robust analytical methodologies, particularly isotope dilution mass spectrometry (IDMS), as it accurately corrects for variations in sample preparation and instrumental response. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, conceptual synthesis, and detailed analytical applications of Prothiofos-d5, tailored for researchers and analytical scientists.
Introduction to Prothiofos and the Imperative of Isotopic Labeling
Prothiofos: An Organophosphate Insecticide
Prothiofos, known chemically as O-(2,4-Dichlorophenyl) O-ethyl S-propyl phosphorodithioate, is a non-systemic, broad-spectrum insecticide and acaricide.[3][4] It functions through contact and stomach action as an acetylcholinesterase (AChE) inhibitor.[3] By inhibiting AChE, Prothiofos causes an accumulation of the neurotransmitter acetylcholine, leading to overstimulation of the nervous system and eventual death in target pests.[4] It has been utilized in agriculture to protect a variety of crops, including vegetables, fruits, and tea, from chewing and sucking insects.[4]
The "Why": The Critical Role of Deuterated Internal Standards
In trace-level quantitative analysis, achieving accuracy and precision is a significant challenge due to the potential for analyte loss during sample extraction and cleanup, as well as signal suppression or enhancement in the instrument source (matrix effects). A stable isotope-labeled internal standard, such as Prothiofos-d5, is the gold standard for mitigating these issues. Because it is chemically identical to the target analyte (Prothiofos), it co-elutes chromatographically and experiences nearly identical losses during sample preparation and identical matrix effects during ionization. However, its increased mass due to deuterium labeling allows it to be distinguished and measured separately by a mass spectrometer. By measuring the ratio of the native analyte to the labeled standard, a highly accurate quantification can be performed, a technique known as isotope dilution mass spectrometry (IDMS).
Chemical Identity and Structure of Prothiofos-d5
Nomenclature and Identifiers
A clear understanding of the compound's identity is crucial for sourcing and regulatory purposes.
| Identifier | Value | Source(s) |
| Chemical Name | Prothiofos-d5 | [1] |
| Systematic Name | Phosphorodithioic Acid O-(2,4-Dichlorophenyl) O-Ethyl-d5 S-Propyl Ester | [1] (based on common labeling) |
| Common Synonyms | BAY-NTN 8629-D5, Dichlorpropaphos-D5, Tokuthion-D5 | [1][5] |
| Molecular Formula | C₁₁H₁₀D₅Cl₂O₂PS₂ | [1][6] |
| CAS Number | Not Assigned (NA) | [1] |
| Unlabeled CAS | 34643-46-4 | [3][4][7] |
Chemical Structure
The structure of Prothiofos-d5 is identical to Prothiofos, with the exception of five deuterium atoms replacing five hydrogen atoms. While the exact position can vary by synthesis, labeling on the ethyl group is a common and synthetically accessible approach.
Caption: Chemical structure of Prothiofos-d5 (ethyl-d5).
Stereoisomerism
Prothiofos possesses a chiral center at the phosphorus atom, meaning it can exist as two different enantiomers (R and S isomers).[3] Commercial Prothiofos is typically a racemic mixture of both.[3] Consequently, Prothiofos-d5 will also be a racemic mixture. This is an important consideration in advanced analytical studies, as enantiomers can exhibit different biological activities and degradation rates.[3]
Physicochemical Properties
The physicochemical properties of Prothiofos-d5 are expected to be nearly identical to those of unlabeled Prothiofos, with a slight increase in molecular weight and density due to the deuterium atoms.
| Property | Value | Source(s) |
| Molecular Weight | 334.21 g/mol | [1][6] |
| Appearance | Colorless to light brown liquid (inferred from unlabeled) | [3][8] |
| Melting Point | < 25 °C | [7][9] |
| Boiling Point | ~126.5 - 166 °C (data varies) | [4][7][9][10] |
| Water Solubility | 0.07 mg/L at 20 °C (low) | [3][7] |
| Organic Solubility | Readily soluble in solvents like Toluene, Isopropanol, Dichloromethane | [3] |
| Vapor Pressure | 3.0 x 10⁻⁴ Pa at 20 °C | [7][9] |
| Octanol-Water Partition Coefficient (Log Kow) | 5.67 | [7] |
| Stability | pH-sensitive; Hydrolysis DT₅₀ at 22°C is 120 days (pH 4), 280 days (pH 7), and 12 days (pH 9). | [3][7] |
The low water solubility and high Log Kow value indicate that Prothiofos is lipophilic and likely to partition into fatty matrices and adsorb to soil organic matter.[7] Its increased rate of hydrolysis at alkaline pH is a critical factor for preparing and storing standard solutions and samples, which should be maintained at a neutral or slightly acidic pH to ensure stability.[7]
Conceptual Synthesis and Characterization
Conceptual Synthetic Pathway
While specific synthesis routes for Prothiofos-d5 are proprietary, a logical pathway can be inferred from the known synthesis of Prothiofos.[3][4] The key is the introduction of a deuterated reagent at an appropriate step. A plausible method involves using deuterated ethanol (ethanol-d5) to create the O-ethyl-d5 group on the phosphorus intermediate.
Caption: Conceptual workflow for the synthesis of Prothiofos-d5.
This two-step conceptualization highlights the core transformations: first, creating the deuterated phosphorus building block, followed by coupling with the dichlorophenyl and propylthio moieties. This approach ensures the deuterium label is incorporated into a stable part of the molecule.
Quality Control and Characterization
Confirming the identity, purity, and isotopic enrichment of Prothiofos-d5 is paramount for its use as a certified reference material. Standard characterization techniques include:
-
Mass Spectrometry (MS): To confirm the correct molecular weight (334.21 g/mol ) and fragmentation pattern. High-resolution mass spectrometry (HRMS) can verify the elemental composition.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the labeled positions, while ²H (Deuterium) NMR confirms their presence. ¹³C and ³¹P NMR provide further structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): Used with a suitable detector (e.g., UV or MS) to determine the chemical purity of the standard, ensuring it is free from unlabeled Prothiofos or other synthesis-related impurities.[11]
Application in Analytical Methodologies
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core utility of Prothiofos-d5 is in IDMS. The workflow ensures that any loss of the target analyte is mirrored by a proportional loss of the internal standard.
Caption: Experimental workflow for quantification using IDMS.
Experimental Protocol: QuEChERS Sample Preparation
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted standard for pesticide residue analysis in food matrices.[12]
Objective: To extract Prothiofos from a fruit or vegetable sample using Prothiofos-d5 as an internal standard.
Methodology:
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Spiking: Add a precise volume of Prothiofos-d5 standard solution (e.g., 100 µL of a 1 µg/mL solution) to the sample. Allow it to equilibrate for 15 minutes.
-
Extraction: Add 10 mL of acetonitrile. Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shaking: Cap the tube tightly and shake vigorously for 1 minute.[12]
-
Centrifugation: Centrifuge at >3000 g for 5 minutes.[12]
-
Cleanup (Dispersive SPE): Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a d-SPE tube containing primary secondary amine (PSA) sorbent (to remove sugars and organic acids) and magnesium sulfate (to remove residual water).
-
Vortex & Centrifuge: Vortex the d-SPE tube for 30 seconds and centrifuge for 2 minutes.
-
Final Extract: The resulting supernatant is the final extract, ready for dilution and analysis by LC-MS/MS or GC-MS/MS.[12]
Experimental Protocol: Instrumental Analysis by LC-MS/MS
Objective: To quantify Prothiofos using the prepared extract.
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient program starting with high aqueous content and ramping up to high organic content to elute Prothiofos.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both the analyte and the internal standard.
-
Prothiofos (Analyte): e.g., m/z 345.0 → m/z [product ion 1], m/z 345.0 → m/z [product ion 2]
-
Prothiofos-d5 (IS): e.g., m/z 350.0 → m/z [corresponding product ion 1], m/z 350.0 → m/z [corresponding product ion 2]
-
-
-
Calibration and Quantification:
-
Prepare a calibration curve using standards containing a fixed concentration of Prothiofos-d5 and varying concentrations of unlabeled Prothiofos.
-
Plot the area ratio (Area of Prothiofos / Area of Prothiofos-d5) against the concentration of Prothiofos.
-
Calculate the concentration of Prothiofos in the unknown sample by measuring its area ratio and interpolating from the calibration curve.
-
Conclusion
Prothiofos-d5 is an indispensable tool for modern analytical chemistry, enabling researchers and regulatory bodies to achieve the highest level of accuracy in the quantification of the insecticide Prothiofos. Its role as an internal standard in isotope dilution mass spectrometry provides a self-validating system that corrects for analytical variability, ensuring data integrity. A thorough understanding of its chemical structure, properties, and the principles behind its application is essential for its effective implementation in developing and validating robust analytical methods for food safety and environmental monitoring.
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Prothiofos-D5. Pharmaffiliates. [Link]
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Prothiofos (Ref: OMS 2006). AERU. [Link]
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prothiofos. National Institute of Standards and Technology (NIST) WebBook. [Link]
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Prothiofos. Wikipedia. [Link]
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prothiofos. National Institute of Standards and Technology (NIST) WebBook. [Link]
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Prothiofos | CAS#:34643-46-4. Chemsrc. [Link]
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Prothiofos-D5 2.5mg 463143. Axel. [Link]
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Development of a strategic approach for comprehensive detection of organophosphate pesticide metabolites in urine: Extrapolation of cadusafos and prothiofos metabolomics data of mice to humans. PMC. [Link]
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Prothiofos (C11H15BrClO3PS). Tradeindia. [Link]
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Prothiofos-D5. LaiYao. [Link]
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Synthesis and characterization of d5‐barbarin for use in barbarin‐related research. Wiley Online Library. [Link]
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